5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene
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Overview
Description
5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of fluorine atoms and ethynyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
The synthesis of 5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally includes the following steps:
Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the coupling reaction.
Coupling Reaction: The organoboron reagent is reacted with a halogenated precursor in the presence of a palladium catalyst under mild conditions to form the desired compound.
Chemical Reactions Analysis
5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene involves its interaction with molecular targets through its ethynyl and fluorine groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene include:
1,4-Dimethylbenzene: Known for its simpler structure and different reactivity profile.
4-[(2,6-Difluorophenyl)ethynyl]biphenyls: These compounds share similar structural motifs but differ in their specific applications and properties.
In comparison, this compound stands out due to its unique combination of ethynyl and fluorine groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
797048-32-9 |
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Molecular Formula |
C16H7F5 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
5-ethenyl-1,3-difluoro-2-[2-(3,4,5-trifluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H7F5/c1-2-9-5-12(17)11(13(18)6-9)4-3-10-7-14(19)16(21)15(20)8-10/h2,5-8H,1H2 |
InChI Key |
BACZCRQHYGPXRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)F)F)F |
Origin of Product |
United States |
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